![molecular formula C21H20F4N2O4 B455979 [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-ethoxyphenoxy)methyl]phenyl}methanone](/img/structure/B455979.png)
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-ethoxyphenoxy)methyl]phenyl}methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-ethoxyphenoxy)methyl]phenyl}methanone is a complex organic compound with a unique structure that includes difluoromethyl groups, an ethoxyphenoxy moiety, and a pyrazol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-ethoxyphenoxy)methyl]phenyl}methanone typically involves multiple steps, including the formation of the pyrazol ring and the introduction of the difluoromethyl and ethoxyphenoxy groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Pyrazol Ring: This step often involves the reaction of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of Difluoromethyl Groups: This can be achieved through the use of difluoromethylating agents such as bromodifluoromethane or difluoromethyl sulfone.
Attachment of the Ethoxyphenoxy Group: This step typically involves nucleophilic substitution reactions using ethoxyphenol derivatives and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-ethoxyphenoxy)methyl]phenyl}methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-ethoxyphenoxy)methyl]phenyl}methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-ethoxyphenoxy)methyl]phenyl}methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-bis(trifluoromethyl)-1-{4-[(4-ethoxyphenoxy)methyl]benzoyl}-4,5-dihydro-1H-pyrazol-5-ol
- 3,5-bis(difluoromethyl)-1-{4-[(4-methoxyphenoxy)methyl]benzoyl}-4,5-dihydro-1H-pyrazol-5-ol
Uniqueness
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-ethoxyphenoxy)methyl]phenyl}methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethyl groups, in particular, contribute to its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C21H20F4N2O4 |
|---|---|
Molekulargewicht |
440.4g/mol |
IUPAC-Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[3-[(4-ethoxyphenoxy)methyl]phenyl]methanone |
InChI |
InChI=1S/C21H20F4N2O4/c1-2-30-15-6-8-16(9-7-15)31-12-13-4-3-5-14(10-13)19(28)27-21(29,20(24)25)11-17(26-27)18(22)23/h3-10,18,20,29H,2,11-12H2,1H3 |
InChI-Schlüssel |
QHYYQTGNPDPITI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)N3C(CC(=N3)C(F)F)(C(F)F)O |
Kanonische SMILES |
CCOC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)N3C(CC(=N3)C(F)F)(C(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-dimethylphenyl)-N-[(1-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}-4-piperidinyl)methyl]-4-quinolinecarboxamide](/img/structure/B455896.png)

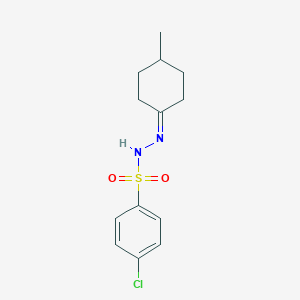
![Isopropyl 2-{[3-(2-furyl)acryloyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B455902.png)
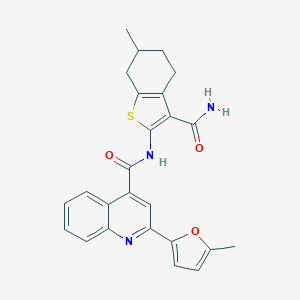
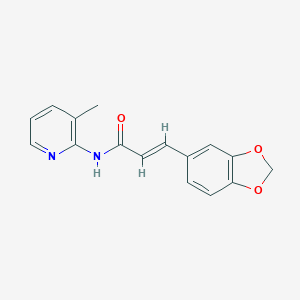
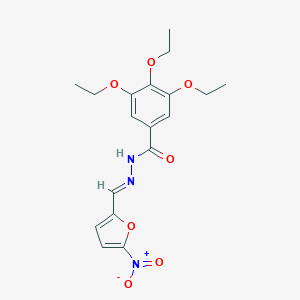
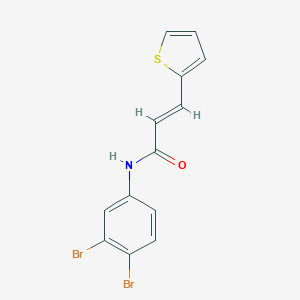
![(2E)-4-{2-[2-(2,5-dichlorophenoxy)butanoyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B455914.png)
![1-BENZYL-1-[(CYCLOHEX-3-EN-1-YL)METHYL]-3-(1,1,1,3,3,3-HEXAFLUORO-2-METHYLPROPAN-2-YL)UREA](/img/structure/B455915.png)
![3-METHYL-7-(1-METHYL-4-NITRO-1H-PYRAZOLE-3-AMIDO)-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID](/img/structure/B455917.png)
![1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]-1-ETHANONE](/img/structure/B455919.png)
![Methyl 2-({[4-(difluoromethoxy)phenyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B455920.png)
![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-N'-{5-nitro-2-methylphenyl}thiourea](/img/structure/B455921.png)
